molecular formula C31H48O16 B1245723 Inerminoside A

Inerminoside A

カタログ番号 B1245723
分子量: 676.7 g/mol
InChIキー: FLJKFRKXSGKIEW-WNHSSLGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inerminoside A is a natural product found in Volkameria inermis with data available.

科学的研究の応用

Immunomodulation and Anti-inflammatory Effects

Inosine has demonstrated significant immunomodulatory and anti-inflammatory properties in various models. Studies have shown that inosine can influence anti-inflammatory effects and affect the development of type 1 diabetes in murine models, including chemically induced diabetes by streptozotocin and genetically predisposed models like the nonobese diabetic mouse model. Inosine reduced the incidence of diabetes, decreased pancreatic leukocyte infiltration, and oxidative stress, and altered cytokine profiles from Th1 to Th2, indicating its potential in modulating immune responses and inflammatory conditions (Mabley et al., 2003).

Neuroprotection and Stroke Recovery

Inosine has shown promising results in neuroprotection and aiding recovery post-stroke. In rodent models of cerebral ischemia, inosine administration led to improved locomotor activity and reduced cerebral infarction size. Its protective effect against ischemia/reperfusion-related insults may involve activation of adenosine A3 receptors, highlighting its potential in treating stroke and related neurological conditions (Hui Shen et al., 2005).

Gastrointestinal Health

Inosine has been studied for its effects on gastrointestinal health, particularly in models of acute pancreatitis. It was found to reduce the severity of acute pancreatitis in rats, suggesting a possible therapeutic application in treating this condition. The study showed that inosine administration significantly decreased indicators of pancreatic damage and inflammation, indicating its protective role in gastrointestinal diseases (T. Yamagiwa et al., 2003).

Metabolic and Endocrine Applications

Inosine's role in metabolic and endocrine systems has also been explored, particularly in the context of polycystic ovary syndrome (PCOS) and metabolic syndrome. The International Consensus Conference on Myo-inositol and D-chiro-inositol highlighted the link between these inositol stereoisomers and PCOS, suggesting that inosine, as a precursor or related compound, might have implications in managing these conditions (Facchinetti et al., 2015).

特性

製品名

Inerminoside A

分子式

C31H48O16

分子量

676.7 g/mol

IUPAC名

(1S,7S)-1-[3-[(2R,4R)-3,4-dihydroxy-4-[[(E)-8-hydroxy-2,6-dimethyloct-2-enoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C31H48O16/c1-15(8-10-32)5-4-6-16(2)26(39)43-13-31(41)14-44-29(24(31)36)46-23-22(35)21(34)19(11-33)45-28(23)47-27-20-17(7-9-30(20,3)40)18(12-42-27)25(37)38/h6,12,15,17,19-24,27-29,32-36,40-41H,4-5,7-11,13-14H2,1-3H3,(H,37,38)/b16-6+/t15?,17?,19?,20?,21?,22?,23?,24?,27-,28?,29+,30-,31-/m0/s1

InChIキー

FLJKFRKXSGKIEW-WNHSSLGVSA-N

異性体SMILES

CC(CC/C=C(\C)/C(=O)OC[C@@]1(CO[C@@H](C1O)OC2C(C(C(OC2O[C@H]3C4C(CC[C@]4(C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO

正規SMILES

CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CCC4(C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO

同義語

2'-O-(5''-O-(8-hydroxy-2,6-dimethyl-2-octenoyl)-beta-D-apiofuranosyl)mussaenosidic acid
inerminoside A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。